N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine

Description

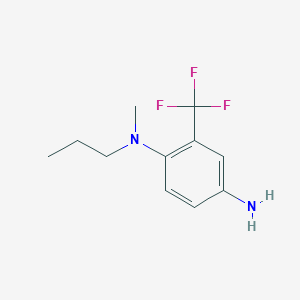

N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring a trifluoromethyl (-CF₃) group at the C2 position and methyl/propyl substituents on the N1 amine.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive in pharmaceutical and agrochemical research . The methyl and propyl substituents on the N1 amine likely modulate steric effects and solubility compared to bulkier aromatic groups (e.g., benzyl).

Properties

IUPAC Name |

1-N-methyl-1-N-propyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N2/c1-3-6-16(2)10-5-4-8(15)7-9(10)11(12,13)14/h4-5,7H,3,6,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCGWWHZTCLDAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzene-1,4-diamine.

Alkylation: The primary amine groups are alkylated using methyl and propyl halides under basic conditions to introduce the N1-methyl and N1-propyl groups.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the alkylation reactions efficiently.

Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Corresponding amines or reduced forms.

Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with molecular targets and pathways, such as:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions with molecular targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine with structurally similar compounds:

*Estimated using fragment-based methods.

Key Trends :

- Steric Effects : Bulkier groups (e.g., benzyl) may sterically hinder interactions with biological targets, whereas smaller alkyl chains (methyl/propyl) offer flexibility .

Biological Activity

N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H15F3N2. This compound is notable for its trifluoromethyl group, which enhances its lipophilicity and potential biological activity. The presence of amine groups allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features a trifluoromethyl group attached to a benzene ring and two amine groups at the 1 and 4 positions. This unique structure contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H15F3N2 |

| Molecular Weight | 246.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzymatic Interactions : The amine groups can form hydrogen bonds with active sites on enzymes, potentially modulating their activity.

- Receptor Binding : The lipophilic nature of the trifluoromethyl group may facilitate the compound's ability to cross cell membranes and bind to intracellular receptors.

- Pathway Modulation : Depending on the specific biological context, this compound may influence pathways related to cell signaling and metabolism.

Biological Activity Studies

Research into the biological activity of this compound has revealed various potential therapeutic applications:

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound's efficacy is limited, its structural analogs have shown promise against bacterial strains.

Cytotoxicity

Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. This activity could be attributed to its ability to disrupt cellular processes via enzyme inhibition or receptor antagonism.

Case Studies

- Antitumor Activity : In a study examining structurally related diamines, compounds were tested against various cancer cell lines, showing significant cytotoxicity. While direct studies on this compound are necessary, these findings suggest potential for further investigation in cancer therapeutics.

- Neuroprotective Effects : Another research avenue explored the neuroprotective properties of similar compounds. The ability of trifluoromethyl-substituted amines to cross the blood-brain barrier could position this compound as a candidate for neurological disorder treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.